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methanone

Cat. No.: B368859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-adamantyl(piperidin-1-yl)methanone is a synthetic compound featuring a rigid adamantane

cage structure linked to a piperidine ring via a carbonyl bridge.[1][2] This unique molecular

architecture has positioned it as a compound of interest in medicinal chemistry and drug

discovery. The lipophilic and stable adamantane moiety is a well-established pharmacophore

found in numerous approved drugs, where it can influence bioavailability and target

engagement.[3] Coupled with the versatile piperidine scaffold, a common element in centrally

active pharmaceuticals, this compound presents potential for diverse biological activities. This

technical guide provides a comprehensive overview of the synthesis, physicochemical

properties, and potential pharmacological applications of 1-adamantyl(piperidin-1-

yl)methanone, with a focus on its hypothesized role as a cannabinoid receptor modulator and

its structural relation to antiviral agents. While direct experimental data for this specific

molecule is limited in publicly accessible literature, this guide compiles established

methodologies for its synthesis and evaluation based on closely related analogues.

Chemical and Physical Properties
1-adamantyl(piperidin-1-yl)methanone is a white crystalline solid.[1] Its rigid, three-dimensional

adamantane core contributes to a high melting point and significant lipophilicity, properties that

can enhance its ability to cross biological membranes.
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Property Value Reference

IUPAC Name
1-adamantyl(piperidin-1-

yl)methanone
[2]

Other Names

N-(1-

adamantylcarbonyl)piperidine,

adamantanyl piperidyl ketone

[2]

CAS Number 22508-49-2 [2]

Molecular Formula C₁₆H₂₅NO [1][2]

Molecular Weight 247.38 g/mol [2]

Appearance White crystalline solid [1]

Synthesis
The synthesis of 1-adamantyl(piperidin-1-yl)methanone is typically achieved through the

formation of an amide bond between an activated adamantane carboxylic acid derivative and

piperidine. A common and efficient method involves the use of 1-adamantane carbonyl

chloride.

Experimental Protocol: Synthesis of 1-
adamantyl(piperidin-1-yl)methanone
This protocol is based on a general method for the preparation of adamantyl carboxamides.[4]

Materials:

1-Adamantane carbonyl chloride

Piperidine

Triethylamine (Et₃N)

Dichloromethane (DCM)

PS-Trisamine resin (for purification)
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Ethyl acetate

Silica gel for column chromatography

Procedure:

To a solution of 1-adamantane carbonyl chloride (1.0 equivalent) in dry dichloromethane

(DCM), add triethylamine (1.1 equivalents).

To this mixture, add piperidine (1.0 equivalent) dropwise at room temperature under a

nitrogen atmosphere.

Stir the reaction mixture at ambient temperature overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, add PS-Trisamine resin to the reaction mixture to scavenge unreacted acyl

chloride and acidic byproducts.

Stir for an additional 2 hours at room temperature.

Filter the mixture to remove the resin.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an ethyl

acetate-DCM gradient elution to yield the desired 1-adamantyl(piperidin-1-yl)methanone.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic

methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
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Synthesis Workflow for 1-adamantyl(piperidin-1-yl)methanone

1-Adamantane Carbonyl Chloride
Piperidine

Triethylamine

Amide Coupling in DCM

Quenching with PS-Trisamine

Flash Chromatography

1-adamantyl(piperidin-1-yl)methanone
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Caption: A generalized workflow for the synthesis of 1-adamantyl(piperidin-1-yl)methanone.

Potential Biological Activity and Pharmacological
Evaluation
While direct experimental data for 1-adamantyl(piperidin-1-yl)methanone is not extensively

available in peer-reviewed literature, its structural components suggest potential biological

activities, primarily as a cannabinoid receptor modulator and as an antiviral agent.

Cannabinoid Receptor Activity (Hypothesized)
The adamantyl group has been successfully incorporated into cannabinoid ligands to enhance

receptor affinity and selectivity.[5][6] Adamantyl-containing cannabinoids have shown robust
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affinity for the CB1 receptor.[5][7] It is hypothesized that 1-adamantyl(piperidin-1-yl)methanone

may act as a CB1 receptor agonist.

Signaling Pathway:

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family

of G-proteins. Agonist binding to the CB1 receptor is expected to initiate a signaling cascade

that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15999995/
https://pubmed.ncbi.nlm.nih.gov/15472574/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b368859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothesized CB1 Receptor Signaling Pathway

1-adamantyl(piperidin-1-yl)methanone
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Caption: Hypothesized signaling cascade upon agonist binding to the CB1 receptor.

Experimental Protocol: CB1 Receptor Binding Assay
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This protocol describes a general radioligand binding assay to determine the affinity of a test

compound for the CB1 receptor.

Materials:

Membrane preparations from cells expressing the human CB1 receptor

[³H]CP55,940 (radioligand)

Test compound (1-adamantyl(piperidin-1-yl)methanone)

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

Non-specific binding control (e.g., WIN 55,212-2)

96-well plates

Scintillation fluid and counter

Procedure:

In a 96-well plate, combine the cell membrane preparation, [³H]CP55,940, and varying

concentrations of the test compound in the binding buffer.

For total binding, omit the test compound.

For non-specific binding, add a high concentration of a known CB1 ligand (e.g., WIN 55,212-

2).

Incubate the plate at 30°C for 60 minutes.

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by

washing with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the bound radioactivity using a scintillation counter.
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Calculate the specific binding and determine the Ki value for the test compound using

competitive binding analysis software.

Antiviral Activity (Hypothesized)
Adamantane derivatives, most notably amantadine and rimantadine, are known for their

antiviral activity against influenza A virus by targeting the M2 proton channel.[8] The

incorporation of a piperidine ring in adamantane structures has been explored for antiviral drug

development.[9][10] While the specific antiviral activity of 1-adamantyl(piperidin-1-yl)methanone

has not been reported, its structural similarity to known antiviral compounds warrants

investigation.

Experimental Protocol: Antiviral Plaque Reduction
Assay
This is a standard assay to evaluate the ability of a compound to inhibit viral replication.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza A virus stock

Test compound (1-adamantyl(piperidin-1-yl)methanone)

Cell culture medium

Agarose overlay

Crystal violet staining solution

Procedure:

Seed MDCK cells in 6-well plates and grow to confluency.

Infect the cell monolayers with a known titer of influenza A virus for 1 hour at 37°C.

Remove the virus inoculum and wash the cells.
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Overlay the cells with a mixture of cell culture medium, low-melting-point agarose, and

varying concentrations of the test compound.

Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible.

Fix the cells and stain with crystal violet to visualize the plaques.

Count the number of plaques in each well.

Calculate the percentage of plaque reduction at each compound concentration compared to

the untreated virus control to determine the EC₅₀ value.

Summary and Future Directions
1-adamantyl(piperidin-1-yl)methanone is a synthetically accessible compound with a chemical

structure that suggests potential for biological activity. Based on the established pharmacology

of related adamantane and piperidine derivatives, the most promising areas for investigation

are its effects on the cannabinoid system and its potential as an antiviral agent.

To date, there is a lack of published, peer-reviewed data on the specific biological activities and

pharmacological profile of 1-adamantyl(piperidin-1-yl)methanone. Future research should focus

on:

Quantitative Biological Evaluation: Performing in vitro binding and functional assays to

confirm and quantify its activity at cannabinoid receptors.

Antiviral Screening: Evaluating its efficacy against a panel of viruses, particularly influenza

strains.

In Vivo Studies: If in vitro activity is confirmed, progressing to animal models to assess its

pharmacokinetic properties, efficacy, and safety.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to

understand the contribution of the adamantane, piperidine, and carbonyl components to its

biological activity.

The generation of such data will be crucial in determining the therapeutic potential of this and

related compounds for researchers and drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b368859?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b368859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

